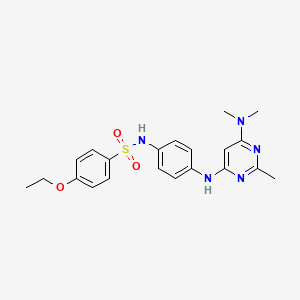![molecular formula C21H19N3O3S2 B11323369 Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11323369.png)
Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of multiple functional groups, including an amino group, a cyano group, a phenyl group, and a thiophene ring. The presence of these diverse functional groups makes this compound highly versatile and of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with thiophene-2-carbaldehyde in the presence of ammonium acetate to form the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(6-chloropyridin-2-yl)acetate
- Thiophene derivatives
- Indole derivatives
Uniqueness
Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C21H19N3O3S2 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
ethyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C21H19N3O3S2/c1-2-27-21(26)18-17(15-9-6-10-28-15)14(11-22)20(29-12-16(23)25)24-19(18)13-7-4-3-5-8-13/h3-10,17,24H,2,12H2,1H3,(H2,23,25) |
Clave InChI |
KWPLAWNDJOVBJU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CS2)C#N)SCC(=O)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzoyl-4-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]piperazine](/img/structure/B11323288.png)
![7-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11323290.png)
![1-(3-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323296.png)
![Propan-2-yl 3-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11323298.png)
![2-[(4-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-4-yl)pyrimidine-4-carboxamide](/img/structure/B11323308.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11323316.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11323325.png)
![5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11323334.png)
![4-[(2-methylbenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323338.png)

![(2-fluorophenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11323347.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323351.png)
![2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11323353.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide](/img/structure/B11323363.png)
